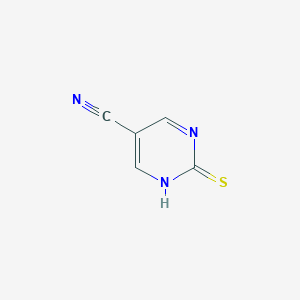

2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3S/c6-1-4-2-7-5(9)8-3-4/h2-3H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGSRXMVILYFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=S)N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile can be achieved through several methods. One common approach involves the nucleophilic addition of thiourea to α-cyanocinnamonitrile, followed by intramolecular cyclization. This reaction proceeds smoothly in the presence of potassium carbonate nanoparticles (K₂CO₃-NPs) as a mild basic catalyst, yielding the desired product with an 85% yield .

Another method involves the one-pot multicomponent reaction, where three or more reactants are combined in a single flask. This method is advantageous due to its simplicity and efficiency . Additionally, green synthesis approaches, such as ultrasonic and microwave irradiation, have been reported to enhance the reaction efficiency and reduce environmental impact .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of nano-catalysts, such as K₂CO₃-NPs, is preferred due to their high surface area and catalytic efficiency. These catalysts also facilitate easier product isolation and recovery, making the process more cost-effective and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the presence of the cyano group.

Cyclization: Intramolecular cyclization reactions can form more complex heterocyclic structures.

Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include thiourea, α-cyanocinnamonitrile, triethyl orthoformate, formic acid, maleic anhydride, benzoyl chloride, and acetic anhydride. Reaction conditions often involve mild basic catalysts, such as K₂CO₃-NPs, and can be enhanced using ultrasonic or microwave irradiation .

Major Products Formed

Major products formed from these reactions include imidazo[1,2-c]pyrimidine derivatives, Schiff bases, and acylated pyrimidine derivatives. These products exhibit diverse biological activities and have significant pharmaceutical potential .

Scientific Research Applications

Synthesis of 2-Thioxo-1,2-Dihydropyrimidine-5-Carbonitrile

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with thiourea and aromatic aldehydes. Various methods have been reported, including:

- Conventional Heating : The reaction is carried out in ethanol with potassium carbonate as a catalyst, yielding moderate to high product yields.

- Microwave Irradiation : This method enhances the yield significantly, reducing reaction time compared to traditional methods .

Biological Activities

The compound exhibits a wide range of biological activities, making it a valuable scaffold for drug development. Key activities include:

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial effects against various pathogens:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Moderate activity against Candida albicans and Aspergillus flavus .

Anticancer Activity

Several studies have reported the anticancer potential of this compound:

- In Vitro Studies : Compounds derived from 2-thioxo-1,2-dihydropyrimidine were screened against various cancer cell lines (NCI 60) and showed promising cytotoxic effects.

- Growth Inhibition : Specific derivatives exhibited significant percentage growth inhibition (GI %) across multiple tumor types, including breast and lung cancers .

Anticonvulsant Activity

The anticonvulsant properties have been evaluated using the maximal electroshock seizure method:

- Compounds were tested at varying doses (30, 100, 300 mg/kg) in animal models, with several showing potent anticonvulsant activity comparable to standard drugs like phenytoin .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized derivatives against standard strains:

| Compound Name | Activity against S. aureus | Activity against E. coli | Activity against C. albicans |

|---|---|---|---|

| Compound A | Inhibitory | Inhibitory | Moderate |

| Compound B | Moderate | Non-inhibitory | Inhibitory |

Case Study 2: Anticancer Screening

In a comprehensive screening for anticancer activity:

| Compound Name | Cancer Type | % Growth Inhibition |

|---|---|---|

| Compound C | Breast Cancer | 65% |

| Compound D | Lung Cancer | 70% |

| Compound E | Colon Cancer | 50% |

Mechanism of Action

The mechanism of action of 2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in microorganisms. The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways .

Comparison with Similar Compounds

Bis(2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile) Derivatives

Structural Features :

- Example: 4,4'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(this compound) (Compound 12) .

- Key Differences: Two pyrimidine units are bridged via a thieno[2,3-b]thiophene moiety, increasing molecular complexity and conjugation.

6-Aryl-5-cyano-2-thiouracil Derivatives

Structural Features :

Comparison :

Pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives

Structural Features :

Functionalization :

Thieno[2,3-b]pyridine and Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine Derivatives

Structural Features :

- Example: Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine .

- Key Differences : Thiophene and pyridine rings are fused to the pyrimidine core, altering electronic properties.

4-(p-Acetyl-phenylamino)-6-aryl-2-thioxo-1,2-dihydropyrimidine-5-carbonitriles

Structural Features :

Research Implications

- Structure-Activity Relationships : The nitrile group enhances electrophilicity, facilitating nucleophilic attacks in synthesis, while aryl or fused-ring systems improve bioactivity .

- Synthetic Optimization : Piperidine-catalyzed reactions (e.g., for compound 12 ) offer high yields, whereas pyridine-mediated routes enable bulky substituent introduction .

Biological Activity

2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a pyrimidine ring with a thioxo group at position 2 and a cyano group at position 5, contributes to its pharmacological potential. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by various research findings and case studies.

The synthesis of this compound can be achieved through several methods, including cyclocondensation reactions of ethyl cyanoacetate and thiourea in the presence of appropriate catalysts. The compound exhibits a melting point exceeding 300°C and can be synthesized with yields ranging from 55% to 85%, depending on the method employed .

Table 1: Synthesis Methods

| Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Conventional cyclocondensation | 55-70% | Ethanol, reflux for 4-12 hours |

| Microwave-assisted synthesis | 85% | Ethanol, 5-10 minutes at 210W |

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound. It has shown efficacy against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Efficacy

In a study by Masoud et al., the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) ranging from to .

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Overview

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Sahoo et al. | HepG2 (liver cancer) | <20 | Apoptosis induction |

| Nagaraj & Reddy | Various cancer lines | <50 | Cell cycle arrest |

Antiviral Activity

Recent investigations have highlighted the antiviral properties of this compound against viruses such as the Bovine Viral Diarrhea Virus (BVDV). Certain derivatives have demonstrated promising results in inhibiting viral replication.

Research Findings

A study reported that specific derivatives showed significant antiviral activity against BVDV with effective concentrations leading to viral load reduction .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at various positions can enhance or diminish its pharmacological effects.

Key Findings on SAR

- Thioxo Group : Essential for antimicrobial activity.

- Cyano Group : Enhances lipophilicity and improves membrane penetration.

- Substituents : Different functional groups at position 5 have been shown to alter biological efficacy significantly .

Table 3: Structural Modifications and Their Effects

| Modification | Biological Activity Impact |

|---|---|

| Addition of hydrazino group | Increased antimicrobial activity |

| Substitution with methoxy group | Enhanced anticancer properties |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-thioxo-1,2-dihydropyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

- The compound is commonly synthesized via cyclocondensation reactions using thiourea derivatives and nitrile-containing precursors. Ultrasound-assisted methods (e.g., in acetic acid with ammonium acetate) achieve high yields (~97.5%) by accelerating reaction kinetics compared to conventional reflux . For regioselective thioxo-group introduction, ethyl isothiocyanate under basic conditions is recommended, as demonstrated in pyrrolo-pyrimidine derivatives . Key variables include solvent polarity, temperature, and catalyst choice (e.g., sodium methoxide for alcoholysis steps) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Use multi-spectroscopic validation:

- FTIR : Confirm thioxo (C=S) stretch at ~1350 cm⁻¹ and nitrile (C≡N) at ~2200–2250 cm⁻¹ .

- NMR : 1H NMR should show aromatic protons at δ 7.20–8.50 ppm and NH protons (D2O-exchangeable) at δ 10.40–11.80 ppm. 13C NMR should display nitrile carbons at ~117 ppm and thiocarbonyl carbons at ~150–158 ppm .

- MS : Molecular ion peaks (e.g., m/z 214.9) and isotopic patterns (e.g., Cl/Br-containing derivatives) confirm molecular weight .

Q. What are common impurities in this compound synthesis, and how can they be mitigated?

- Impurities include unreacted malonitrile (resolved via recrystallization in DMF/water) and byproducts from incomplete cyclization (addressed by optimizing reaction time and stoichiometry of ammonium acetate) . HPLC with C18 columns (MeCN/H2O mobile phase) is advised for purity assessment .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for biological activity?

- Density Functional Theory (DFT) predicts electron-deficient regions (e.g., nitrile and thioxo groups) for nucleophilic attack, aiding in rational drug design. Molecular docking studies with viral proteases (e.g., SARS-CoV-2 Mpro) have identified derivatives with binding affinities <−8 kcal/mol, suggesting antiviral potential . Prioritize substituents at the 4-position (e.g., dichlorophenyl) for enhanced hydrophobic interactions .

Q. What strategies resolve contradictory data in biological assays of this compound derivatives?

- Example: Antimicrobial activity discrepancies (e.g., MIC values ranging 8–64 µg/mL) may arise from assay conditions. Standardize broth microdilution protocols (CLSI guidelines) and control variables like inoculum size and solvent polarity. Cross-validate with time-kill curves and cytotoxicity assays (e.g., MTT on HEK-293 cells) to distinguish true activity from artifacts .

Q. How does solvent choice impact the tautomeric equilibrium of this compound?

- Polar aprotic solvents (DMSO, DMF) stabilize the thione tautomer via hydrogen bonding, confirmed by UV-Vis shifts (λmax ~320 nm). In nonpolar solvents (toluene), the thiol tautomer predominates, affecting reactivity in alkylation reactions . Monitor tautomer ratios using variable-temperature NMR .

Q. What methodologies optimize regioselectivity in functionalizing the pyrimidine ring?

- Electrophilic substitution favors the 4-position due to electron-withdrawing nitrile and thioxo groups. For C-6 modifications, employ directed ortho-metalation (e.g., LDA/THF at −78°C) with aryl halides . For N-alkylation, use methyl iodide in DMF under inert atmosphere to avoid sulfoxide byproducts .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.